1-Fluoro-2-methylpropan-2-ol
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Overview
Description
1-Fluoro-2-methylpropan-2-ol is an organic compound with the molecular formula C4H9FO It is a fluorinated alcohol, characterized by the presence of a fluorine atom attached to a tertiary carbon, which is also bonded to a hydroxyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-2-methylpropan-2-ol can be synthesized through several methods. One common approach involves the fluorination of 2-methylpropan-2-ol (tert-butyl alcohol) using a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to remove impurities.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as a ketone.
Reduction: The compound can be reduced to form a hydrocarbon by removing the hydroxyl group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 2-fluoro-2-methylpropanal.
Reduction: Formation of 2-fluoro-2-methylpropane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Fluoro-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving fluorinated substrates.
Medicine: Fluorinated alcohols are investigated for their potential use in drug development due to their unique pharmacokinetic properties.
Industry: It serves as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-fluoro-2-methylpropan-2-ol involves its interaction with various molecular targets. The presence of the fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes more effectively. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity and function.
Comparison with Similar Compounds
2-Fluoro-2-methylpropan-1-ol: Similar structure but with the hydroxyl group on a primary carbon.
2-Fluoro-2-methylpropane: Lacks the hydroxyl group, making it less reactive.
2-Methyl-2-propanol (tert-butyl alcohol): Lacks the fluorine atom, resulting in different chemical properties.
Uniqueness: 1-Fluoro-2-methylpropan-2-ol is unique due to the combination of a fluorine atom and a hydroxyl group on a tertiary carbon. This structure imparts distinct reactivity and stability, making it valuable in various chemical and biological applications.
Properties
IUPAC Name |
1-fluoro-2-methylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9FO/c1-4(2,6)3-5/h6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEMIUUOJFZCOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CF)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
353-80-0 |
Source
|
Record name | 1-fluoro-2-methylpropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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